Picibanil - 39325-01-4

Picibanil

Catalog Number: EVT-375356
CAS Number: 39325-01-4
Molecular Formula: C16H17N2O4S-
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzylpenicillin(1-) is a penicillinate anion. It is a conjugate base of a benzylpenicillin.
Picibanil is a lyophilized formulation containing cultures of a low-virulent strain of Streptococcus pyogenes, treated and killed with penicillin G, with potential sclerosing, immunostimulating and antineoplastic activity. Besides from picibanil's direct damaging effect as a sclerosing agent, it seems to have multiple effects on the immune system as a non-specific immunostimulant. Picibanil activates the host immune system by stimulating the activity of natural killer cells, macrophages and lymphocytes, and by enhancing the production of several key immune mediators, including interleukins and tumor necrosis factor.
A lyophilized preparation of a low-virulence strain (SU) of Streptococcus pyogenes (S. hemolyticus), inactivated by heating with penicillin G. It has been proposed as a noncytotoxic antineoplastic agent because of its immune system-stimulating activity.
Synthesis Analysis

The synthesis of Picibanil involves the following steps:

  1. Strain Selection: The Su strain of Streptococcus pyogenes is chosen due to its low virulence.
  2. Treatment: The bacterial culture undergoes treatment with benzylpenicillin at 37°C for 20 minutes followed by heating at 45°C for 30 minutes. This process increases the antitumor activity of the bacteria while inactivating toxins .
  3. Freeze-Drying: The treated bacteria are then freeze-dried to produce the final product, which retains intact bacterial cells but loses their proliferative capacity .

This method ensures that Picibanil retains its immunogenic properties while being safe for human administration.

Molecular Structure Analysis

Picibanil does not have a traditional chemical structure like small molecules; instead, it consists of intact bacterial cells that contain various immunogenic components. The primary active component is associated with lipoteichoic acid, which plays a crucial role in stimulating immune responses through Toll-like receptors .

Data:

  • Molecular Weight: Varies due to the complex nature of the bacterial preparation.
  • Composition: Contains a mixture of bacterial cell wall components that interact with the immune system.
Chemical Reactions Analysis

Picibanil's mechanism involves several biochemical interactions:

  1. Immune Activation: Upon injection, Picibanil interacts with immune cells, leading to the production of various cytokines such as Interleukin-1, Interleukin-2, and Tumor Necrosis Factor-alpha. These cytokines are crucial for mediating immune responses against tumors .
  2. Cytotoxicity Induction: It has been shown to enhance neutrophil-mediated cytotoxicity against tumor cells, indicating its potential role in cancer therapy .

The specific reactions can vary based on the target tissues and types of cancers being treated.

Mechanism of Action

The mechanism of action for Picibanil involves:

  1. Toll-like Receptor Engagement: Picibanil activates Toll-like receptor 4 (TLR4) on dendritic cells and macrophages, leading to enhanced antigen presentation and activation of adaptive immunity .
  2. Cytokine Release: The activation of immune cells results in the release of pro-inflammatory cytokines and chemokines, which recruit additional immune cells to the site of injection and promote an antitumor environment .
  3. Fibrosis Induction: In lymphangiomas, Picibanil induces fibrosis by damaging endothelial cells, thus reducing the size of lymphatic malformations through inflammatory processes .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Freeze-dried powder.
  • Solubility: Soluble in sterile water for injection.

Chemical Properties:

Relevant Data:

  • Dosage Form: Administered via intralesional injection.
  • Dosage Units: Measured in Klinische Einheit (KE), where 1 KE corresponds to approximately 0.1 mg of freeze-dried streptococci containing about 10810^8 cells .
Applications

Picibanil has several significant applications in clinical settings:

  1. Cancer Treatment: It is used as an adjunct therapy for various cancers including lung cancer, stomach cancer, and malignant ascites by enhancing immune response against tumor cells .
  2. Lymphangioma Management: Widely used in treating lymphangiomas in children due to its ability to induce fibrosis and promote healing without significant side effects compared to surgical options .
  3. Immunotherapy Research: Ongoing studies are exploring its potential as a biological response modifier in various immunotherapy protocols due to its ability to modulate immune responses effectively .
Introduction to Picibanil (OK-432)

Historical Development and Approval

Picibanil (OK-432), a lyophilized biological preparation derived from Streptococcus pyogenes, represents a significant innovation in immunotherapy. Its development traces back to Japanese research in the 1960s, where the Su strain of group A Streptococcus pyogenes was treated with benzylpenicillin potassium to attenuate virulence while preserving immunogenic properties. This process yielded a potent immunostimulant initially investigated for oncology applications [1] [7]. The pivotal therapeutic redirection occurred in 1987 when Ogita and colleagues serendipitously discovered its efficacy in sclerosing lymphatic malformations (LMs) during cancer treatment, observing unexpected regression of concomitant cystic hygromas [1] [2]. This finding catalyzed rigorous clinical evaluation, culminating in Japan's approval of Picibanil for LM treatment in 1994, establishing it as the first pharmacotherapy for this congenital condition [3] [6]. Subsequent regulatory milestones include South Korea's approval for neoplasms (1995) and Japan's orphan drug designation for LM, facilitating expanded applications to malignant ascites (1998) and pleural effusions (1998) [3] [6]. Notably, Taiwan and Japan maintain active approvals, while the drug remains investigational in Western countries under development as TARA-002 (Protara Therapeutics) .

Table 1: Key Regulatory Milestones for Picibanil

YearRegion/CountryApproval/DesignationIndication
1994JapanMarketing ApprovalLymphangioma (Lymphatic Malformation)
1995South KoreaMarketing ApprovalNeoplasms
1998JapanExpanded Indication ApprovalMalignant Ascites, Pleural Effusion
2006JapanOrphan Drug Designation MaintenanceHead and Neck Neoplasms, Thyroid Cancer
2023United StatesRare Pediatric Disease Designation (TARA-002)Lymphatic Malformations

Pharmacological Classification and Composition

Picibanil is pharmacologically classified as a biological immunopotentiator with Toll-like receptor (TLR) agonist activity. Its active component consists of heat-killed, penicillin-treated whole cells of the Su strain of Streptococcus pyogenes (Group A, Type 3) [1] [7]. The manufacturing process involves incubating the bacterium with benzylpenicillin potassium, followed by lyophilization to produce a stable powder. This formulation preserves potent pathogen-associated molecular patterns (PAMPs), including streptolysin S, peptidoglycan, and lipoteichoic acids, which collectively activate innate immune pathways [7]. Upon reconstitution and injection, these components function as multivalent TLR ligands, primarily engaging TLR2, TLR4, and TLR9 on antigen-presenting cells. This interaction triggers a robust cytokine cascade characterized by rapid upregulation of tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-8, IL-12), interferon-gamma (IFN-γ), and granulocyte colony-stimulating factor (G-CSF) [1] [6]. The immunological mechanism involves neutrophil recruitment, macrophage activation, and endothelial cell modulation, culminating in targeted sclerosis of abnormal lymphatic tissue through fibroblast proliferation and collagen deposition [1] [2] [7].

Table 2: Key Immunological Components and Functions in Picibanil's Mechanism

Cytokine/MediatorPrimary Cellular SourceTherapeutic Action in LMs
TNF-αMacrophages, MonocytesInduces endothelial adhesion molecules; Promotes fibrosis
IL-6Macrophages, T-cellsStimulates acute phase response; Lymphocyte activation
IL-8Endothelial cells, MacrophagesNeutrophil chemotaxis; Angiogenesis modulation
IFN-γNatural Killer cells, T-cellsMacrophage activation; Antiproliferative effects
G-CSFStromal cells, MacrophagesNeutrophil differentiation and mobilization

Evolution of Clinical Applications in Lymphatic Disorders

Picibanil's clinical utility has significantly evolved from its origins in oncology to become a cornerstone in managing lymphatic disorders. Initial applications focused on gastric and lung carcinomas, leveraging its immunostimulatory properties to reduce malignant ascites and pleural effusions. In these settings, intrapleural or intraperitoneal administration induced inflammatory pleurodesis or peritonitis, effectively sealing fluid-producing surfaces [1] [3]. The paradigm shift followed Ogita's 1987 report documenting LM regression after OK-432 injection, which prompted multicenter validation. Early observational studies established dosing protocols (0.1–0.3 mg per session) and confirmed macrocystic LMs (cysts >2 cm) as highly responsive, with complete resolution in 76–83.5% of cases, while microcystic LMs (cysts <2 cm) exhibited markedly lower response rates (0–27%) [1] [2]. This efficacy dichotomy was mechanistically linked to Picibanil's reliance on intracystic diffusion and macrophage infiltration, processes optimal in macrocystic cavities [1] [6].

Refinements in patient stratification and combination approaches followed. The landmark U.S. Phase II trial (n=182) demonstrated a 94% response rate in macrocystic disease versus 0% in purely microcystic disease, cementing cyst architecture as the critical predictive factor [1]. Contemporary protocols now integrate advanced imaging (dynamic contrast-enhanced MR lymphangiography) for precise morphological characterization and injection guidance, enhancing response predictability [4]. Recent developments focus on expanding therapeutic reach through investigational formulations like TARA-002 (derived from the same master cell bank as OK-432), which achieved 73.1% clinical success (complete/substantial response) in a U.S. open-label study (n=275) for macrocystic/mixed LMs and secured Rare Pediatric Disease Designation in 2023 [6] . The ongoing Phase 2 STARBORN-1 trial aims to further validate these outcomes using volumetric MRI assessment .

Table 3: Evolution of Clinical Efficacy Evidence in Lymphatic Malformations

Study Type/PeriodPatient PopulationKey Efficacy FindingsClinical Implications
Initial Reports (1987–2000)Pediatric Macrocystic LMs76–83.5% complete resolutionEstablished role as surgical alternative
Phase II Trial (2013)182 patients with LMs94% response in macrocystic; 0% in microcysticValidated cyst size as critical response factor
Retrospective Analysis (2022)521 patients across trials69–73.1% clinical success (macrocystic/mixed)Confirmed durable responses in large cohorts
TARA-002 Development (2023)Pediatric patients (STARBORN-1)Primary endpoint: Volumetric response at 8 weeksPotential first FDA-approved LM pharmacotherapy

Properties

CAS Number

39325-01-4

Product Name

Picibanil

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17N2O4S-

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1

InChI Key

JGSARLDLIJGVTE-MBNYWOFBSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Synonyms

NSC B116209
NSC-B116209
NSCB116209
OK 432
OK-432
OK432
Picibanil
Picibanyl
Streptococcal OK 432
Streptococcal OK-432
Streptococcal OK432
Streptococcal Preparation OK 432
Streptococcal Preparation OK-432
Streptococcal Preparation OK432

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.